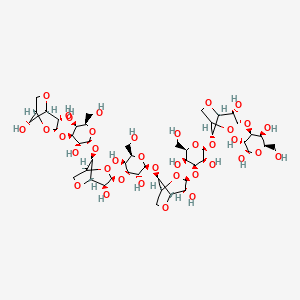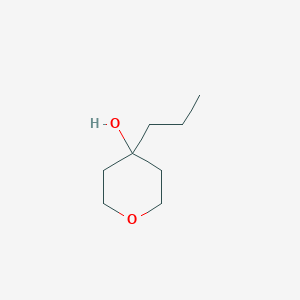
4-Propyltetrahydro-2H-pyran-4-ol
概要
説明
4-Propyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the class of tetrahydropyrans. It is a six-membered heterocyclic compound containing one oxygen atom and a hydroxyl group at the fourth position. This compound is known for its applications in the fragrance industry due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
4-Propyltetrahydro-2H-pyran-4-ol can be synthesized through the Prins cyclization reaction. This involves the reaction of an aldehyde with an unsaturated alcohol. For instance, the reaction of butanal with isoprenol in the presence of a catalyst such as sulfuric acid or iron-modified zeolite BETA can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to achieve high yields. For example, using 1 mol% of 10% sulfuric acid as a catalyst at 70°C with 250 mol% of water and no solvent can result in a high conversion rate of butanal to the desired product .
化学反応の分析
Types of Reactions
4-Propyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a tetrahydropyran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propyltetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-propyltetrahydropyran.
Substitution: Formation of 4-chlorotetrahydro-2H-pyran-4-ol.
科学的研究の応用
4-Propyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for its pleasant scent
作用機序
The mechanism of action of 4-Propyltetrahydro-2H-pyran-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound’s effects are mediated through pathways involving these molecular targets .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-propyltetrahydro-2H-pyran-4-ol
- 4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-ol
Comparison
4-Propyltetrahydro-2H-pyran-4-ol is unique due to its specific propyltetrahydropyran structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique scent profile and different reactivity patterns, making it valuable in specific industrial applications .
特性
IUPAC Name |
4-propyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-8(9)4-6-10-7-5-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMHQWVBADKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)
![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)
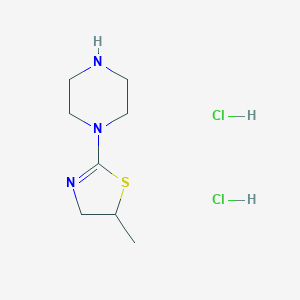
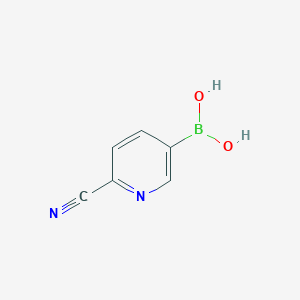
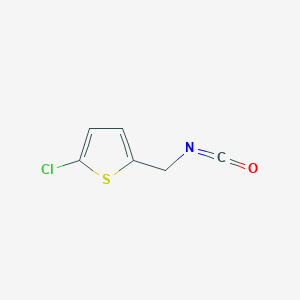
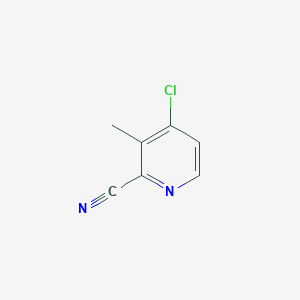
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)
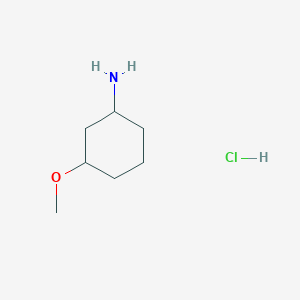
![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)
![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)
